molecular formula C13H19N3O4 B2547389 Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate CAS No. 869785-93-3

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate

Cat. No. B2547389
CAS RN: 869785-93-3
M. Wt: 281.312
InChI Key: XDAWCEDIQFLJAQ-UHFFFAOYSA-N
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Description

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar functional groups and heterocyclic structures. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates are mentioned as key intermediates in the synthesis of various heterocyclic compounds, which suggests that the compound may also be used in the synthesis of heterocyclic derivatives .

Synthesis Analysis

The synthesis of related compounds involves the preparation of intermediates through condensation reactions, as seen in the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate. This compound was synthesized by condensation of ethyl 2-chloroacetate with a hydroxy group of a naphthopyran derivative . Similarly, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involved a reaction between a pyrazole derivative and ethyl 3-aminobut-2-enoate . These methods could potentially be adapted for the synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray diffraction. For example, the crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was determined, which could provide insights into the possible structure of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate . Additionally, theoretical studies on the vibrational spectra and geometric parameters of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate were performed, which could be relevant for understanding the molecular structure of the compound .

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate, but they do provide information on the reactivity of similar compounds. For instance, the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates with active methylene reagents to yield various heterocyclic derivatives indicates that the compound may also undergo similar reactions to form diverse heterocyclic structures .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate are not discussed in the provided papers, the antitumor activity of a related compound suggests potential biological activity . The spectroscopic and theoretical studies of another related compound provide information on the vibrational frequencies and geometric parameters, which could be used to infer some of the physical and chemical properties of the compound .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate serves as a key intermediate in the synthesis of various heterocyclic compounds. Its applications are diverse, ranging from the creation of complex molecules to the exploration of new synthetic pathways. For instance, Bevk et al. (2001) demonstrated the preparation of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and bis(dimethylamino)-tert-butoxymethane, showcasing its utility in generating amino substituted products and fused heterocycles like pyrimidinones, quinolizinones, and pyranones Bevk, D., Kmetič, M., Rečnik, S., Svete, J., Golič, L., Golobič, A., & Stanovnik, B. (2001). Chemistry of Heterocyclic Compounds.

Environmental and Biological Applications

Research into the environmental and biological implications of ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate and related compounds has also been pursued. In a notable study by Sun et al. (2017), pyrazinamide, a derivative within the same chemical family, was identified as an inhibitor of ethylene biosynthesis in Arabidopsis thaliana. This discovery opens avenues for utilizing such compounds in agricultural practices to reduce postharvest loss by controlling the ripening process of fruits and senescence of flowers Sun, X., Li, Y., He, W., Ji, C., Xia, P., Wang, Y., Du, S., Li, H., Raikhel, N., Xiao, J., & Guo, H. (2017). Nature Communications.

Antioxidant and Antimicrobial Properties

Further extending its range of applications, research has been conducted on the antimicrobial and antioxidant properties of compounds synthesized from ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate. Asif et al. (2021) synthesized ethyl 2-(1H-pyrazol-1-yl)acetate and its derivatives, demonstrating their antimicrobial activity against common pathogenic bacteria. This suggests potential for these compounds in the development of new antibacterial agents Asif, M., Alghamdi, S., Alshehri Mm, & Kamal, M. (2021).

Material Science and Electrochemistry

In the realm of material science and electrochemistry, ethyl acetate derivatives, closely related to ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate, have been evaluated as solvents for Li-ion liquid electrolytes, offering significant improvements in performance at low temperatures. Herreyre et al. (2001) explored specific ternary mixtures containing cyclic and linear carbonate solvents along with esters like ethyl acetate and methyl butyrate, demonstrating their high conductivities and good performance in LiCoO2||graphite cells below −30°C Herreyre, S., Huchet, O., Barusseau, S., Perton, F., Bodet, J., & Biensan, P. (2001). Journal of Power Sources.

properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyrazin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-5-19-11(17)10(9-8-14-6-7-15-9)16-12(18)20-13(2,3)4/h6-8,10H,5H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAWCEDIQFLJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=NC=CN=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate

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